molecular formula C20H21N3O2 B276926 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No. B276926
M. Wt: 335.4 g/mol
InChI Key: ITTKFKXXMYOWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone, also known as MPIMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPIMM is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been found to modulate the levels of various neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects
1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been found to have anxiolytic and anti-depressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is its synthetic nature, which allows for precise control over its chemical properties. This makes it a valuable tool for scientific research. However, one limitation of 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases. 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been shown to possess neuroprotective properties, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Another area of interest is the development of new derivatives of 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone with improved properties. By modifying the chemical structure of 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone, it may be possible to enhance its therapeutic potential or overcome some of its limitations.
In conclusion, 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-depressant activities, as well as its neuroprotective properties, make it a valuable tool for drug development. Further research is needed to fully understand its mechanism of action and explore its potential for use in various diseases.

Synthesis Methods

1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of indole with piperazine and 2-methoxybenzaldehyde. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-depressant activities. 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone has also been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21N3O2/c1-25-19-9-5-4-8-18(19)22-10-12-23(13-11-22)20(24)17-14-15-6-2-3-7-16(15)21-17/h2-9,14,21H,10-13H2,1H3

InChI Key

ITTKFKXXMYOWRK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

solubility

2.7 [ug/mL]

Origin of Product

United States

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